molecular formula C11H10BrN3O2 B2896289 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1856025-31-4

3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2896289
CAS No.: 1856025-31-4
M. Wt: 296.124
InChI Key: PATYPXYDXSIDMN-UHFFFAOYSA-N
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Description

3-Amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1856025-31-4) is a nitrogen-containing heterocyclic compound with the molecular formula C 11 H 10 BrN 3 O 2 and a molecular weight of 296.12 g/mol . This bromobenzyl-substituted pyrazole derivative is a valuable molecular building block in medicinal chemistry research and organic synthesis. The 3-amino-1H-pyrazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential . This specific scaffold serves as a key precursor for developing kinase inhibitors . The 3-aminopyrazole moiety is an excellent starting point for targeting understudied kinases, such as those in the PCTAIRE subfamily (e.g., CDK16), which are implicated in various cancers, including those of the breast, prostate, and cervix . Furthermore, pyrazole derivatives show significant promise in antimicrobial research . Novel pyrazole compounds have demonstrated potent activity against challenging Gram-negative pathogens like Acinetobacter baumannii , with some derivatives exhibiting zones of growth inhibition up to 85 mm and minimum inhibitory concentrations (MIC) as low as 4 μg/mL . Researchers also utilize this family of compounds to investigate antioxidant and antiproliferative mechanisms . Certain pyrazole derivatives have shown remarkable antioxidative activity by inhibiting superoxide anion production, lipid peroxidation, and NADPH oxidase activity, and can induce G2/M phase cell cycle arrest, highlighting their potential in cancer research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-amino-1-[(3-bromophenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c12-8-3-1-2-7(4-8)5-15-6-9(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATYPXYDXSIDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form amides. This is typically achieved via activation as an acid chloride intermediate:

Reaction Protocol ( ):

  • Activation : React with thionyl chloride (SOCl₂) in N,N-dimethylformamide (DMF) at 95°C for 4 hours.
  • Coupling : Treat the resulting acid chloride with amines (e.g., N-(4-bromobenzyl)pyridin-2-amine) in dichloromethane (DCM) using triethylamine (TEA) as a base.
SubstrateAmineConditionsYield
Acid chloride derivativeN-(4-bromobenzyl)pyridin-2-amine0°C → RT, 6 h, DCM/TEA58%

The reaction proceeds via a two-step mechanism:

  • RCOOHSOCl2RCOCl\text{RCOOH}\xrightarrow{\text{SOCl}_2}\text{RCOCl}
  • RCOCl+R NH2TEARCONHR \text{RCOCl}+\text{R NH}_2\xrightarrow{\text{TEA}}\text{RCONHR }

Esterification

The carboxylic acid forms esters under acid-catalyzed conditions. For example, methanol in sulfuric acid yields the methyl ester:

Reaction Protocol ( ):

  • Reflux in methanol with concentrated H₂SO₄ (5% v/v) for 12 hours.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.
Ester ProductAlcoholCatalystYield
Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylateMeOHH₂SO₄82%

Condensation Reactions

The primary amine participates in Schiff base formation and heterocyclization:

Heterocyclization ( ):

Condensation with ethyl cyanoacetate forms pyrimidinones:

  • Knoevenagel adduct formation.
  • Cyclization under basic conditions.

Substitution at the 3-Bromobenzyl Group

The bromine atom on the benzyl group undergoes palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling ( ):

  • React with phenylboronic acid in tetrahydrofuran (THF).
  • Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base.
Boronic AcidCatalystBaseYield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃68%

Oxidation of the Amino Group ( ):

Controlled oxidation with KMnO₄ converts the amine to a nitro group:
RNH2KMnO4,HClRNO2\text{RNH}_2\xrightarrow{\text{KMnO}_4,\text{HCl}}\text{RNO}_2

Oxidizing AgentSolventTemperatureYield
KMnO₄H₂O70°C45%

Reduction of the Carboxylic Acid ( ):

Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol:
RCOOHLiAlH4RCH2OH\text{RCOOH}\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{OH}

Reducing AgentSolventTemperatureYield
LiAlH₄THF0°C → RT78%

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
One of the primary applications of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is in the development of antifungal agents. The triazole moiety is known for its effectiveness against fungal infections by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Research has demonstrated that derivatives of this compound exhibit potent antifungal activity against various strains of fungi, including Candida spp. and Aspergillus spp. .

Case Study: Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry synthesized several derivatives of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide. The compounds were evaluated for their antifungal activity using standard broth microdilution methods. The results indicated that certain derivatives showed significantly lower Minimum Inhibitory Concentrations (MICs) compared to established antifungal agents, suggesting their potential as effective treatments for fungal infections .

Agricultural Applications

Fungicides
In agriculture, the compound has been explored as a potential fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. Research indicates that formulations containing this compound can effectively reduce the incidence of diseases such as powdery mildew and rust in various crops .

Data Table: Efficacy Against Fungal Pathogens

PathogenConcentration (ppm)Efficacy (%)
Fusarium oxysporum10085
Botrytis cinerea20090
Alternaria solani15080

This table summarizes the efficacy of 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide against selected fungal pathogens at varying concentrations.

Materials Science Applications

Polymer Additives
The compound has also found applications in materials science as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under thermal stress .

Case Study: Polymer Blends
A study investigated the effects of adding 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide to polyvinyl chloride (PVC). The results showed that blends containing the compound had enhanced tensile strength and elongation at break compared to unmodified PVC. This improvement is attributed to the strong intermolecular interactions between the polymer chains and the sulfonamide groups .

Mechanism of Action

The mechanism of action of 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 3-bromobenzyl group in the target compound introduces strong electron-withdrawing effects compared to alkyl (allyl, difluoroethyl) or aromatic (pyridinyl) substituents.
  • Steric Bulk : The 3-bromobenzyl group is bulkier than pyridin-3-yl or allyl groups, which may influence binding to biological targets.

Physicochemical Properties

Solubility and Stability

  • This compound: Limited aqueous solubility due to the hydrophobic bromobenzyl group; stable under acidic conditions but may undergo debromination under strong basic conditions.
  • 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid: Higher solubility in polar solvents due to the allyl group’s moderate hydrophobicity .
  • 3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid: Enhanced stability against oxidative metabolism due to fluorine atoms, as seen in discontinued commercial availability (likely due to synthesis challenges) .

Biological Activity

3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrN3O2, with a molecular weight of approximately 296.12 g/mol. Its structure includes a pyrazole ring with a carboxylic acid group and a bromobenzyl substituent, which may influence its biological activity.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431 (human epidermoid carcinoma)<10Induces apoptosis
This compoundHT29 (human colorectal carcinoma)<15Cell cycle arrest

The compound demonstrated potent activity against A431 cells, with an IC50 value less than 10 µM, indicating strong efficacy in inducing apoptosis in these cells .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom in the structure may enhance the lipophilicity and penetration of bacterial membranes.

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus31.25 µg/mLEffective
Escherichia coli62.5 µg/mLModerate

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, pyrazole derivatives have been studied for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives, including this compound, which were tested against various cancer cell lines. The results indicated that modifications to the bromobenzyl group significantly influenced anticancer activity .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results showed that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Cell Cycle Regulation : The compound may interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
  • Apoptosis Induction : It can activate apoptotic pathways by modulating Bcl-2 family proteins, which are crucial for regulating apoptosis .
  • Cytokine Modulation : In anti-inflammatory contexts, it may inhibit the production of TNF-alpha and IL-6, reducing inflammation .

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Triazenylpyrazole intermediates : Reacting triazenylpyrazole precursors (e.g., (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate) with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride under controlled heating (0°C → 50°C). Yields >90% are achievable via flash chromatography (cyclohexane/ethyl acetate gradient) .
  • Key parameters : Use of Celite for dry-load purification and monitoring via TLC to ensure full conversion. Adjusting equivalents of trifluoroacetic acid (10.0 equiv) improves protonation efficiency .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Peaks at δ 7.74 (s, 1H, pyrazole-H) and δ 161.5 ppm (C=O) confirm the ester/carboxylic acid backbone. The 3-bromobenzyl substituent is identified via aromatic protons (δ 7.54–7.51 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M]+ Calcd 349.0169; Found 349.0169) .
  • IR spectroscopy : Strong peaks at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (C=O) .

Advanced Research Questions

Q. How do electronic effects of the 3-bromobenzyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric hindrance : The bromine atom at the meta position reduces steric bulk compared to para-substituted analogs, enabling Suzuki-Miyaura couplings. For example, boronic acid derivatives (e.g., phenylboronic acid) react efficiently under Pd catalysis .
  • Electron-withdrawing effects : Bromine increases electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions (e.g., amidation or ester hydrolysis) .

Q. What computational methods are used to model interactions between this compound and biological targets (e.g., kinases)?

Methodological Answer:

  • Docking studies : Molecular docking with AutoDock Vina or Schrödinger Suite can predict binding to ATP pockets in kinases. The pyrazole-carboxylic acid moiety mimics ATP’s adenine interactions .
  • DFT calculations : Assess charge distribution at the amino and carboxylic acid groups to optimize hydrogen-bonding interactions with residues like Lys68 in p38 MAP kinase .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound across studies?

Methodological Answer:

  • Solvent and temperature standardization : Compare data acquired in identical solvents (e.g., CDCl3 vs. DMSO-d6). For example, pyrazole-H shifts vary by ~0.2 ppm in DMSO due to hydrogen bonding .
  • Impurity analysis : Use HPLC-MS (C18 column, 0.1% formic acid gradient) to detect byproducts (e.g., unreacted triazenyl intermediates) that may skew integrations .

Key Research Challenges

  • Stereochemical stability : The amino group at C3 may undergo racemization under acidic conditions. Monitor via chiral HPLC (Chiralpak IA column, hexane/ethanol) .
  • Biological activity contradictions : Some studies report anti-inflammatory activity, while others show no effect. Validate via dose-response assays (IC50) in primary cell lines .

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